molecular formula C31H44FN8O17PS B1244475 Emtricitabine and tenofovir disoproxil fumarate CAS No. 731772-45-5

Emtricitabine and tenofovir disoproxil fumarate

カタログ番号 B1244475
CAS番号: 731772-45-5
分子量: 882.8 g/mol
InChIキー: VERWQPYQDXWOGT-LVJNJWHOSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

A pharmaceutical preparation of emtricitabine and tenofovir that is used as an ANTI-HIV AGENT in the treatment and prevention of HIV INFECTIONS.

科学的研究の応用

1. Monitoring Adherence to Pre-Exposure Prophylaxis (PrEP)

Emtricitabine and tenofovir disoproxil fumarate (TDF/FTC) are crucial in HIV pre-exposure prophylaxis (PrEP). A significant advancement has been made in developing a urine assay to measure tenofovir for real-time monitoring of adherence to PrEP. This development is crucial because adherence plays a critical role in the effectiveness of PrEP (Koenig et al., 2017).

2. Analytical Methods for Estimation

Analytical methods, including UV, HPLC, UPLC, and HPTLC techniques, have been employed for qualitative and quantitative estimation of TDF and emtricitabine in bulk and pharmaceutical dosage forms. These methods are crucial for ensuring the quality and efficacy of these drugs in clinical settings (LakadeM. & Kale, R. N., 2019).

3. Efficacy in HIV Treatment

TDF/FTC is integral to HIV-1 treatment, offering significant efficacy in maintaining virological suppression. It forms a standard-of-care nucleoside reverse transcriptase inhibitor (NRTI) backbone for HIV-1 treatment (Gallant et al., 2016).

4. Gene Expression Changes in the Gastrointestinal Tract

Research has shown that TDF/FTC leads to changes in gene expression in the gastrointestinal tract, particularly increasing type I/III interferon signaling. This effect may enhance the anti-viral efficacy of these drugs when used as PrEP (Hughes et al., 2019).

5. Vitamin D and Calcium Supplementation Effects

A study focusing on Thai youth using TDF/FTC as PrEP showed the potential effects of vitamin D and calcium supplementation on bone mineral density, addressing concerns about TDF's impact on bone health (Pornpaisalsakul et al., 2020).

6. Novel Measure of Effectiveness for PrEP Agents

The development of the "averted infections ratio" as a measure of effectiveness for experimental HIV PrEP agents, including TDF/FTC, has been a significant advancement. This measure helps in understanding the impact of these drugs in preventing HIV infection (Dunn et al., 2018).

7. Renal Safety in HIV-1 Uninfected Men

A study assessing the renal safety of on-demand PrEP with TDF/FTC in HIV-1 uninfected men highlighted the importance of monitoring kidney function in individuals using these medications (Liegeon et al., 2020).

8. Potential Application in COVID-19 Treatment

TDF and emtricitabine have been explored for their potential to reduce the viral load in patients with COVID-19, indicating a broader application beyond HIV treatment and prevention (Parienti et al., 2021).

特性

CAS番号

731772-45-5

製品名

Emtricitabine and tenofovir disoproxil fumarate

分子式

C31H44FN8O17PS

分子量

882.8 g/mol

IUPAC名

4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one;[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate;(E)-but-2-enedioic acid

InChI

InChI=1S/C19H30N5O10P.C8H10FN3O3S.C4H4O4/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24;9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5;5-3(6)1-2-4(7)8/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22);1,5-6,13H,2-3H2,(H2,10,11,14);1-2H,(H,5,6)(H,7,8)/b;;2-1+/t14-;5-,6+;/m10./s1

InChIキー

VERWQPYQDXWOGT-LVJNJWHOSA-N

異性体SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C.C1[C@H](O[C@H](S1)CO)N2C=C(C(=NC2=O)N)F.C(=C/C(=O)O)\C(=O)O

SMILES

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F.C(=CC(=O)O)C(=O)O

正規SMILES

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F.C(=CC(=O)O)C(=O)O

同義語

Emtricitabine Tenofovir Disoproxil Fumarate Drug Combination
Emtricitabine, Tenofovir Disoproxil Fumarate Drug Combination
Emtricitabine-Tenofovir Disoproxil Fumarate Drug Combination
Truvada

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Emtricitabine and tenofovir disoproxil fumarate
Reactant of Route 2
Emtricitabine and tenofovir disoproxil fumarate
Reactant of Route 3
Reactant of Route 3
Emtricitabine and tenofovir disoproxil fumarate
Reactant of Route 4
Reactant of Route 4
Emtricitabine and tenofovir disoproxil fumarate
Reactant of Route 5
Emtricitabine and tenofovir disoproxil fumarate
Reactant of Route 6
Emtricitabine and tenofovir disoproxil fumarate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。